molecular formula C18H23N3O2S B2528148 N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE CAS No. 850471-74-8

N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2528148
CAS No.: 850471-74-8
M. Wt: 345.46
InChI Key: ODMTWZXQNYKHGD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic 1,3,4-oxadiazole derivative of high interest in medicinal chemistry and drug discovery research. This compound is part of a class of molecules known for their significant biological potential. Please note that the specific research applications mentioned are based on closely related structural analogs reported in the scientific literature . Recent studies on structurally similar N-substituted 2-((1,3,4-oxadiazol-2-yl)thio)acetamide hybrids have demonstrated potent inhibitory activity against enzymes like α-glucosidase and butyrylcholinesterase (BChE) . These findings suggest potential research applications for this chemical scaffold in metabolic disorders such as diabetes, and neurodegenerative conditions like Alzheimer's disease . The mechanism of action for these analogs is believed to involve enzyme inhibition, which can be further investigated through molecular docking studies . The synthesis of this compound can be achieved through conventional methods or more efficient microwave-assisted protocols, which offer higher yields and shorter reaction times . Its structure can be characterized using advanced analytical techniques including 1H NMR, 13C NMR, IR, and elemental analysis . This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12-8-9-14(10-13(12)2)17-20-21-18(23-17)24-11-16(22)19-15-6-4-3-5-7-15/h8-10,15H,3-7,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMTWZXQNYKHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a cyclohexyl group and a dimethylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

The following compounds share the 1,3,4-oxadiazole-sulfanyl-acetamide framework but differ in substituents and biological profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Bioactivity (if reported)
N-Cyclohexyl-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Target Compound) C₁₉H₂₄N₄O₂S ~388.5 (calculated) Not reported 3,4-Dimethylphenyl, cyclohexyl, sulfanyl acetamide Unknown (structural focus)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.0 134–178 Thiazole-methyl, methylphenyl substituent Not explicitly reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 Not specified Indole-methyl, chloro-methylphenyl substituent Tested for LOX, α-glucosidase, BChE inhibition
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) C₂₁H₁₇N₅O₂S 403.4 Not reported Diphenylmethyl, pyrazinyl substituent Synthesized; no bioactivity reported

Key Observations :

  • Substituent Effects : The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to simpler aryl groups (e.g., methylphenyl in 7c or indolylmethyl in 8t). This may improve membrane permeability but reduce solubility .
  • Cyclohexyl vs.
  • Bioactivity Trends : Compounds like 8t, which feature bulkier substituents (e.g., indole), showed inhibitory activity against α-glucosidase (IC₅₀ = 42.3 ± 1.5 µM) and BChE (IC₅₀ = 35.2 ± 1.1 µM) . The target compound’s dimethylphenyl group may similarly modulate enzyme interactions.
Thiadiazole-Based Analogues

While structurally distinct (1,3,4-thiadiazole vs. oxadiazole), these compounds share sulfanyl-acetamide linkages and pharmacological relevance:

Compound Name Molecular Formula Key Features Bioactivity
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide C₁₆H₁₁FN₆O₃S₂ Fluoro-benzothiazole, nitrophenyl substituent 100% protection in MES anticonvulsant assay
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide C₁₈H₁₇N₅O₂S₂ Methoxyphenyl, methyl-benzothiazole 100% anticonvulsant activity; low neurotoxicity

Comparison Insights :

  • Heterocycle Impact : Replacing 1,3,4-oxadiazole with 1,3,4-thiadiazole introduces a sulfur atom in the ring, altering electronic properties and possibly enhancing interactions with sulfur-binding enzymes .
  • Activity Correlation : The sulfanyl-acetamide linkage is critical in both scaffolds for bioactivity. For example, thiadiazole derivatives with nitro/methoxy groups showed potent anticonvulsant effects, suggesting that the target oxadiazole compound might also target neurological pathways .

Biological Activity

N-Cyclohexyl-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O3S. The compound features a cyclohexyl group and a 3,4-dimethylphenyl moiety linked through an oxadiazole ring and a sulfanyl group. The presence of these functional groups is crucial for its biological activity.

Property Value
Molecular FormulaC21H23N3O3S
Molecular Weight395.49 g/mol
Key Functional GroupsOxadiazole, Acetamide

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. This compound may share similar properties due to its structural characteristics. Studies have shown that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Potential

The compound's potential as an anticancer agent is also noteworthy. In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with similar structures have been observed to inhibit RET kinase activity, which is implicated in various cancers . The mechanism of action may involve the modulation of cell proliferation and survival pathways.

The exact mechanism of action for this compound involves interactions with specific enzymes or receptors. It may act as an inhibitor or modulator of key biological processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It could bind to receptors on cell membranes, altering signal transduction pathways.
  • Cell Cycle Regulation : The compound may affect cell cycle progression in cancer cells, leading to increased apoptosis.

Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of oxadiazole compounds found that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells. The compound was shown to induce apoptosis through caspase activation at concentrations ranging from 10 to 30 µM .

Q & A

Q. What are the critical steps for synthesizing N-cyclohexyl-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

The synthesis involves sequential reactions:

  • Oxadiazole formation : Cyclocondensation of 3,4-dimethylphenyl-substituted hydrazide with carbon disulfide or cyanogen bromide under reflux (ethanol, 80–100°C).
  • Sulfanyl-acetamide coupling : Reacting the oxadiazole intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, followed by substitution with cyclohexylamine . Optimization strategies :
  • Control reaction temperature (60–70°C for coupling) to minimize side products.
  • Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of chloroacetyl chloride.
  • Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.2–2.4 ppm (dimethylphenyl CH3), and δ 7.3–7.6 ppm (aromatic protons) .
  • ¹³C NMR : Carbonyl (C=O) at ~168 ppm, oxadiazole carbons at 165–170 ppm .
    • Mass spectrometry : Molecular ion peak [M+H]+ matching the theoretical molecular weight (e.g., m/z 415.5 for C21H26N3O2S) .
    • IR spectroscopy : Stretching vibrations for C=O (~1670 cm⁻¹) and C-N (~1250 cm⁻¹) .

Q. What purification methods are recommended to achieve >95% purity for pharmacological assays?

  • Recrystallization : Use ethanol/water (4:1) or ethyl acetate/hexane mixtures to remove unreacted intermediates.
  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to isolate the target compound .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or bacterial topoisomerase IV).
  • Pharmacophore mapping : Identify critical features (e.g., sulfanyl group for H-bonding, oxadiazole for π-π stacking) using Discovery Studio .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Dose-response studies : Test across a wide concentration range (0.1–100 µM) to identify IC50 discrepancies due to assay sensitivity .
  • Control experiments : Include reference inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate assay conditions .
  • Structural analogs : Compare activity of derivatives (e.g., varying substituents on the oxadiazole ring) to establish SAR trends .

Q. How can crystallography (e.g., SHELX) elucidate the compound’s 3D conformation?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/chloroform).
  • SHELXL refinement : Analyze bond angles (e.g., C-S-C ~105°) and torsional strain in the cyclohexyl group .
  • Key metrics : R-factor <0.05, electron density maps confirming sulfanyl-acetamide orientation .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., esterase cleavage of acetamide).
  • Derivatization : Replace the methyl group on the phenyl ring with electron-withdrawing substituents (e.g., -CF3) to slow oxidative metabolism .

Methodological Notes

  • Contradiction mitigation : Replicate synthesis protocols from multiple sources (e.g., triethylamine vs. DIPEA in coupling) to identify reproducibility issues .
  • Advanced characterization : Combine XRD with DFT calculations (B3LYP/6-311+G**) to validate electronic properties .

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